safety data sheet SDS for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
safety data sheet SDS for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole
Comprehensive Safety and Handling Guide for 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole in Drug Development
Executive Summary
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole (CAS No. 1003013-15-7) is a highly valuable synthetic building block frequently utilized in the discovery of novel kinase and phosphodiesterase inhibitors[1]. While its pyrazole scaffold offers excellent physicochemical properties for drug design, the presence of the nitro group introduces specific toxicological and process safety hazards. This whitepaper provides Senior Application Scientists and drug development professionals with an in-depth, mechanistic guide to the safe handling, storage, and experimental utilization of this compound.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of a compound is the first step in designing a safe experimental workflow. The electron-withdrawing nature of the nitro group at the 3-position of the pyrazole ring significantly impacts both its reactivity and its thermal stability.
Table 1: Physicochemical and Hazard Identification Data
| Property | Value / Description |
| Chemical Name | 1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole |
| CAS Number | 1003013-15-7[1] |
| Molecular Formula | C7H9N3O2 |
| Molecular Weight | 167.17 g/mol |
| Physical State | Solid / Powder |
| GHS Signal Word | Warning[2] |
| Hazard Statements | H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2] |
| Precautionary Codes | P261, P305+P351+P338[2] |
Mechanistic Toxicology and Hazard Identification
To effectively mitigate risk, researchers must understand the causality behind a compound's toxicity. Nitroaromatic and nitroheterocyclic compounds share a common, highly specific toxicological profile driven by their redox chemistry[3].
The Redox Cycling Mechanism: In biological systems, the electron-deficient nitro group is susceptible to single-electron reduction mediated by ubiquitous cellular enzymes (such as cytochrome P450s or nitroreductases)[4],[3]. This reduction generates a highly reactive nitro anion radical. Instead of detoxifying the molecule, this radical rapidly reacts with molecular oxygen to generate superoxide anions (ROS), subsequently regenerating the parent nitro compound[3]. This "futile redox cycle" leads to severe, compounding oxidative stress, DNA damage, and cytotoxicity[4].
Furthermore, lipophilic nitrocompounds can be rapidly absorbed through intact skin, potentially leading to systemic toxicity such as cyanosis (due to the oxidation of hemoglobin to methemoglobin).
Mechanistic pathway of nitroheterocycle bioactivation and ROS-mediated cellular toxicity.
Self-Validating Experimental Protocols: Safe Catalytic Hydrogenation
The most common synthetic application for 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole is the reduction of the nitro group to an amine to facilitate subsequent amide couplings. However, the hydrogenation of organic nitrocompounds is highly exothermic and poses a severe runaway reaction hazard[5],[6].
Below is a field-proven, self-validating protocol designed to ensure absolute safety during the catalytic hydrogenation of this compound. Every step includes a built-in validation check to confirm the system's integrity before proceeding.
Step 1: Reactor Inerting
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Action: Purge the reaction vessel containing the solvent with Argon or Nitrogen for 15 minutes.
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Causality: Nitro reduction in the presence of H2 and Palladium on Carbon (Pd/C) is highly flammable. Removing atmospheric O2 prevents the formation of explosive vapor mixtures.
-
Validation: Use an inline oxygen sensor to confirm headspace O2 levels are <1% before proceeding.
Step 2: Substrate Dissolution
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Action: Dissolve 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole in a large volume of methanol (e.g., 0.1 M concentration).
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Causality: Nitro compounds can decompose exothermically if concentrated[6]. High dilution acts as a critical thermal sink to absorb the heat of hydrogenation.
-
Validation: Visually inspect the solution. It must be completely homogenous with no undissolved particulates, ensuring no localized hot spots can form on the catalyst surface.
Step 3: Catalyst Addition
-
Action: Add 10% Pd/C carefully under a continuous Argon blanket.
-
Causality: Dry Pd/C is pyrophoric and will instantly ignite methanol vapors upon contact with atmospheric air.
-
Validation: The absence of sparking, localized boiling, or smoke upon addition validates the integrity of the inert gas blanket.
Step 4: Hydrogenation & Thermal Monitoring
-
Action: Introduce H2 gas. Maintain the internal temperature at 20-25°C using an active cooling bath.
-
Causality: The reduction of the nitro group releases massive amounts of thermal energy. Uncontrolled heating can trigger the spontaneous decomposition of the nitro compound[5].
-
Validation: Monitor the internal thermocouple. A stable temperature profile ( ΔT<5∘C ) validates controlled reaction kinetics. Reaction completion is validated via LCMS (disappearance of the nitro mass peak).
Step 5: Quenching and Filtration
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Action: Purge the reactor with Argon to completely displace H2 . Filter the mixture through a pad of Celite, keeping the filter cake wet with solvent at all times.
-
Causality: Exposing H2 -saturated Pd/C to air will cause spontaneous ignition.
-
Validation: The filter cake remains wetted and cool to the touch, validating the safe deactivation and removal of the catalyst.
Self-validating protocol for the safe catalytic hydrogenation of nitro-pyrazoles.
Emergency Response and Spill Management
In the event of an accidental spill of 1-(cyclopropylmethyl)-3-nitro-1H-pyrazole, standard sweeping protocols are strictly prohibited.
Spill Cleanup Protocol:
-
Isolate: Immediately eliminate all ignition sources and evacuate non-essential personnel[7].
-
Contain: Do not sweep the dry powder, as this will aerosolize the compound and drastically increase inhalation and ocular exposure risks. Instead, cover the spill with a wetted, non-combustible absorbent material (such as damp sand or vermiculite)[7].
-
Decontaminate: Collect the wetted slurry into a designated hazardous waste container. Wash the affected surface thoroughly with soap and water, as nitro compounds are persistent and easily absorbed through the skin upon secondary contact[7],.
Storage, Stability, and Process Hazards
1-(Cyclopropylmethyl)-3-nitro-1H-pyrazole must be stored in a cool, dry, well-ventilated cabinet, strictly segregated from incompatible materials such as strong bases, amines, and strong reducing agents[7].
Critical Process Warning: A major industrial hazard arises during the concentration of impure nitrocompounds. While the pure compound may be thermally stable at room temperature, impurities (such as residual acids, bases, or transition metals) can drastically lower the thermal decomposition threshold of the nitro group[5],[6]. This can lead to highly exothermic, explosive runaway reactions at temperatures much lower than expected[6]. Therefore, solvent evaporation (e.g., via rotary evaporation) must be strictly temperature-controlled (never exceeding 40°C), and the accumulation of concentrated "heavies" or tars must be avoided at all costs[5].
References
- Source: chemicalbook.
- Title: 1248944-33-3|2-(3-Nitro-1H-pyrazol-1-yl)
- Source: benchchem.
- Source: nih.
- Source: scielo.
- Source: iloencyclopaedia.
- Source: icheme.
- Source: acs.
Sources
- 1. 1248944-33-3|2-(3-Nitro-1H-pyrazol-1-yl)cyclohexan-1-ol|BLD Pharm [bldpharm.com]
- 2. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. icheme.org [icheme.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
